molecular formula C10H18N2O B13236342 3-(Piperidin-4-YL)piperidin-2-one

3-(Piperidin-4-YL)piperidin-2-one

Cat. No.: B13236342
M. Wt: 182.26 g/mol
InChI Key: BCJLKAMBRROHTO-UHFFFAOYSA-N
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Description

3-(Piperidin-4-YL)piperidin-2-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-YL)piperidin-2-one typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include mild temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound involve multi-step processes starting from inexpensive raw materials like 4-chloronitrobenzene and piperidine. These processes often include oxidation steps using reagents like sodium chlorite under controlled atmospheres .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-YL)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium chlorite for oxidation, hydrogen gas with metal catalysts for reduction, and various nucleophiles for substitution reactions. The conditions are typically mild to moderate temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted piperidines and lactams, which are valuable intermediates in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-YL)piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Piperidin-4-YL)piperidin-2-one include:

Uniqueness

What sets this compound apart is its unique structure that allows for versatile chemical modifications and its significant role in the synthesis of biologically active compounds. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

3-piperidin-4-ylpiperidin-2-one

InChI

InChI=1S/C10H18N2O/c13-10-9(2-1-5-12-10)8-3-6-11-7-4-8/h8-9,11H,1-7H2,(H,12,13)

InChI Key

BCJLKAMBRROHTO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)C2CCNCC2

Origin of Product

United States

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